Chemical structure and properties of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one
Chemical structure and properties of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6h-purin-6-one
The following technical guide details the chemical structure, synthesis, and properties of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one , a carbocyclic nucleoside analog.
Executive Summary
9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one (also referred to as N9-cyclohexenyl hypoxanthine) is a synthetic carbocyclic nucleoside analog. It represents a structural isostere of the natural nucleoside Inosine , where the ribofuranose sugar moiety is replaced by a cyclohexenyl carbocycle.
This compound is primarily utilized in medicinal chemistry as:
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A Mechanistic Probe: To study the steric and electronic requirements of purine-utilizing enzymes (e.g., Adenosine Deaminase, Purine Nucleoside Phosphorylase).
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A Synthetic Intermediate: In the development of acyclic and carbocyclic antiviral agents, leveraging the metabolic stability of the C-N bond (resistant to phosphorolysis) compared to the natural N-glycosidic bond.
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A Regioselectivity Benchmark: In organic synthesis, specifically for optimizing N9-selective alkylation of purine bases via Palladium-catalyzed allylic substitution (Tsuji-Trost reaction).
Chemical Structure & Properties
Nomenclature and Identity
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IUPAC Name: 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one
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Common Synonyms: 9-(2-Cyclohexenyl)hypoxanthine; Carbocyclic Inosine Analog (Cyclohexenyl type).
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Molecular Formula:
-
Molecular Weight: 216.24 g/mol
Structural Analysis
The molecule consists of two distinct domains:
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The Pharmacophore (Base): A hypoxanthine core (6-oxopurine).
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The Glycomimetic (Ring): An unsaturated cyclohexenyl ring attached at the N9 nitrogen.
Key Structural Feature: The Non-Glycosidic Bond Unlike natural inosine, the bond connecting the base to the ring is a C-N bond, not a hemiaminal ether. This renders the molecule hydrolytically stable and resistant to cleavage by nucleoside phosphorylases, a critical property for drug half-life extension.
Tautomerism
The hypoxanthine core exhibits lactam-lactim tautomerism. In aqueous solution and the solid state, the Lactam (6-oxo) tautomer is thermodynamically favored over the Lactim (6-hydroxy) form.
Figure 1: Tautomeric Equilibrium
Caption: The equilibrium heavily favors the Lactam form (left) at physiological pH.
Synthesis & Manufacturing
The synthesis of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one is a classic example of Pd-catalyzed Allylic Alkylation (Tsuji-Trost Reaction) . This method is preferred over direct alkylation (SN2) because it offers better control over the N9 vs. N7 regioselectivity, a persistent challenge in purine chemistry.
Synthetic Route
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Starting Materials: Hypoxanthine (Nucleophile) + 3-Acetoxycyclohexene or 3-Bromocyclohexene (Electrophile).
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Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
]. -
Ligand: Triphenylphosphine (
) or chiral ligands (e.g., Trost ligand) for enantioselective synthesis. -
Solvent: DMSO or DMF (Polar aprotic solvents favor N-alkylation).
Reaction Mechanism & Regioselectivity
The reaction proceeds via a
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N9 Attack (Thermodynamic): Favored under Pd-catalysis due to minimal steric hindrance and thermodynamic stability of the resulting product.
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N7 Attack (Kinetic): Often observed in direct SN2 alkylations but suppressed in the Pd-catalyzed pathway.
Figure 2: Synthesis via Tsuji-Trost Allylation
Caption: The Pd-catalyzed cycle ensures high N9-regioselectivity via a π-allyl intermediate.
Experimental Protocol (General Procedure)
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Activation: Suspend Hypoxanthine (10 mmol) in dry DMF/DMSO. Add Sodium Hydride (1.1 eq) at 0°C and stir for 30 min to generate the purine anion.
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Catalyst Prep: In a separate vial, mix
(5 mol%) and (20 mol%) in THF under Argon. -
Coupling: Add the catalyst solution and 3-acetoxycyclohexene (1.2 eq) to the purine suspension.
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Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC (MeOH:DCM 1:9).
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Workup: Quench with water, extract with EtOAc. The N9 isomer is typically more polar than the N7 isomer.
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Purification: Column chromatography on silica gel.
Physicochemical Characterization
To validate the identity of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one, the following analytical signatures must be confirmed.
NMR Spectroscopy Data (Predicted in DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Assignment |
| H-2 | 8.10 - 8.20 | Singlet (s) | Purine C2-H (Deshielded) |
| H-8 | 8.30 - 8.40 | Singlet (s) | Purine C8-H (Diagnostic for N9 sub) |
| H-1' | 5.10 - 5.25 | Multiplet (m) | Methine at N-attachment point |
| H-2', H-3' | 5.70 - 6.00 | Multiplet (m) | Olefinic protons (Cyclohexene) |
| NH | 12.30 | Broad Singlet | N1-H (Lactam proton) |
Note: The shift of H-8 is critical. If alkylation occurred at N7, the H-8 signal would shift significantly downfield (>8.5 ppm) due to the proximity of the positive charge dipole.
UV-Vis Spectroscopy
- : ~249 nm (pH 7).
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Characteristic: The spectrum resembles Inosine. A bathochromic shift is observed at pH > 10 due to deprotonation of N1 (
).
Solubility Profile
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Water: Low (< 1 mg/mL). The lipophilic cyclohexenyl ring reduces water solubility compared to inosine.
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DMSO/DMF: High (> 50 mg/mL).
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Ethanol: Moderate.
Biological Context & Applications
Metabolic Stability
The primary advantage of 9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one over natural nucleosides is its resistance to Purine Nucleoside Phosphorylase (PNP) .
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Natural Inosine: Cleaved by PNP to Hypoxanthine + Ribose-1-phosphate.
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Carbocyclic Analog: The C-N bond is inert to PNP, allowing the molecule to persist in systemic circulation or act as a competitive inhibitor.
Antiviral Potential
While this specific compound acts as a core scaffold, its derivatives (e.g., 4'-hydroxymethyl substituted) are investigated for activity against:
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HSV (Herpes Simplex Virus): Mimicking guanosine analogs.
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HIV (Reverse Transcriptase): Acting as chain terminators if phosphorylated to the triphosphate form.
Adenosine Receptor Modulation
N9-substituted hypoxanthines often show weak affinity for Adenosine Receptors (
References
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
- Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Context for cyclohexenyl purine analogs).
- Crimmins, M. T. (1998). Synthetic approaches to carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272. (Review of carbocyclic core synthesis).
- Gundersen, L. L. (2001). Pd-catalyzed allylation of purines: Regioselectivity and application in the synthesis of carbocyclic nucleosides. Current Organic Chemistry.
(Note: While specific pharmacological data for the exact title compound is often embedded within broader SAR studies of carbocyclic nucleosides, the structural and synthetic data provided above represents the consensus scientific standard for this chemical class.)
